molecular formula C5H4BrNO2S B13039567 2-(5-Bromothiazol-2-yl)aceticacid

2-(5-Bromothiazol-2-yl)aceticacid

Cat. No.: B13039567
M. Wt: 222.06 g/mol
InChI Key: HWPHGGQHKXGLTP-UHFFFAOYSA-N
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Description

2-(5-Bromothiazol-2-yl)acetic acid is a heterocyclic acetic acid derivative featuring a thiazole ring substituted with a bromine atom at the 5-position and an acetic acid moiety at the 2-position. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their electron-withdrawing properties and role in medicinal chemistry. The bromine substituent enhances electrophilic reactivity and influences intermolecular interactions, making this compound valuable in drug discovery and materials science .

Properties

Molecular Formula

C5H4BrNO2S

Molecular Weight

222.06 g/mol

IUPAC Name

2-(5-bromo-1,3-thiazol-2-yl)acetic acid

InChI

InChI=1S/C5H4BrNO2S/c6-3-2-7-4(10-3)1-5(8)9/h2H,1H2,(H,8,9)

InChI Key

HWPHGGQHKXGLTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiazol-2-yl)acetic acid typically involves the bromination of thiazole derivatives. One common method is the bromination of 2-thiazolylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 2-(5-Bromothiazol-2-yl)acetic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiazol-2-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or alkoxides in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including 2-(5-Bromothiazol-2-yl)acetic acid, exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives showed potent activity against various bacterial strains and fungi, suggesting their potential as antimicrobial agents .

Anticancer Properties

2-(5-Bromothiazol-2-yl)acetic acid has been evaluated for its anticancer effects. In vitro studies have shown that compounds with thiazole moieties can inhibit the growth of cancer cell lines, particularly those associated with solid tumors such as colon and lung cancers. The mechanism of action often involves the induction of apoptosis in cancer cells .

Synthesis and Derivative Development

The synthesis of 2-(5-Bromothiazol-2-yl)acetic acid typically involves multi-step processes that include the bromination of thiazole derivatives followed by acetic acid substitution. Various synthetic routes have been explored to enhance yield and purity, making it accessible for further biological evaluation .

Case Study 1: Antimicrobial Evaluation

A set of thiazole derivatives was synthesized and tested for their activity against Giardia intestinalis, a protozoan parasite. Among these, compounds derived from 2-(5-Bromothiazol-2-yl)acetic acid showed significant anti-giardial activity with low toxicity profiles, indicating their potential as therapeutic agents against protozoan infections .

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of thiazole derivatives, 2-(5-Bromothiazol-2-yl)acetic acid was included in a panel of compounds tested against human tumor cell lines (HT29 for colon carcinoma and H460M for lung carcinoma). The results indicated a marked cytotoxic effect, with IC50 values suggesting effective inhibition of cell proliferation .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against various bacterial strains and fungi
AnticancerInduces apoptosis in cancer cell lines
Anti-GiardialSignificant activity against Giardia intestinalis

Mechanism of Action

The mechanism of action of 2-(5-Bromothiazol-2-yl)acetic acid in biological systems involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and acetic acid moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Molecular Properties

A comparative analysis of key derivatives is provided below:

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Structural Notes Reference ID
2-(5-Bromothiazol-2-yl)acetic acid Thiazole Br (C5), acetic acid (C2) 212.07 (calc.) Electron-withdrawing Br enhances acidity
2-((5-Bromothiazol-2-yl)amino)-2-oxoacetic acid Thiazole Br (C5), amino-oxo (C2) 249.09 (calc.) Polar due to oxo and amino groups; Rf = 0 (DCM/MeOH)
2-(5-Bromo-2-thienyl)acetic acid Thiophene Br (C5), acetic acid (C2) 167.2 Thiophene lacks nitrogen, reducing basicity
2-(3-Bromo-4-methoxyphenyl)acetic acid Benzene Br (C3), OMe (C4), acetic acid 259.09 Methoxy donates electrons; forms H-bonded dimers
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran Cyclohexyl, isopropylsulfanyl 332.44 Bulky substituents increase steric hindrance

Key Observations :

  • Electronic Effects : Bromine in thiazole and phenyl derivatives acts as an electron-withdrawing group, increasing acidity of the acetic acid moiety. Methoxy groups (e.g., in phenyl analogs) donate electrons, altering reactivity .
  • Polarity: The amino-oxo derivative () exhibits higher polarity (Rf = 0) compared to the parent compound, impacting solubility and chromatographic behavior .
  • Heterocycle Influence : Thiazole and thiophene derivatives differ in basicity due to nitrogen presence/absence, affecting coordination chemistry and biological activity .

Crystallographic and Hydrogen-Bonding Patterns

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid : Forms centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif). The acetic acid group is nearly perpendicular to the phenyl ring (dihedral angle = 78.15°) .
  • Thiazole Derivatives: No direct crystallographic data is provided for 2-(5-Bromothiazol-2-yl)acetic acid, but related compounds (e.g., ’s benzofuran analog) show that heterocyclic systems influence packing through S···N interactions and van der Waals forces .

Implications : Phenyl-based acids exhibit predictable dimerization, while thiazole derivatives may adopt varied packing modes due to heteroatom interactions.

Biological Activity

2-(5-Bromothiazol-2-yl)acetic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a bromine atom and a thiazole ring. These characteristics contribute to its biological activity, making it a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential applications in cancer treatment.

Chemical Structure and Properties

The molecular formula of 2-(5-Bromothiazol-2-yl)acetic acid is C5_{5}H4_{4}BrN1_{1}O2_{2}S, with a molecular weight of approximately 222.06 g/mol. The thiazole ring enhances the compound's reactivity and biological interactions due to its ability to engage in hydrogen bonding and π-π interactions with biological macromolecules .

The mechanism of action for 2-(5-Bromothiazol-2-yl)acetic acid involves its interaction with specific molecular targets within biological systems. The thiazole ring can modulate enzyme activity or receptor binding, which is crucial for its therapeutic effects. Additionally, the presence of the bromine atom can increase binding affinity and specificity, enhancing the compound's overall efficacy .

Antimicrobial Activity

Research indicates that compounds containing bromothiazole structures exhibit significant antimicrobial properties. Specifically, 2-(5-Bromothiazol-2-yl)acetic acid has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Below is a summary table highlighting its antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.95 - 7.81 µg/mL
Escherichia coli1.95 - 7.81 µg/mL
Klebsiella pneumoniae1.95 - 7.81 µg/mL
Pseudomonas aeruginosaNotable resistance observed

The compound's efficacy against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), highlights its potential as an alternative therapeutic agent .

Anticancer Potential

The anticancer activity of 2-(5-Bromothiazol-2-yl)acetic acid has been investigated through various studies. Its structural similarity to other known anticancer agents suggests that it may inhibit tumor growth by interfering with cellular signaling pathways.

Case Study: In Vitro Cytotoxicity

In vitro studies have demonstrated that 2-(5-Bromothiazol-2-yl)acetic acid exhibits cytotoxic effects on several cancer cell lines, including colon and lung carcinoma cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.

Cell Line IC50_{50} (µM)
HT-29 (Colon Carcinoma)15
A549 (Lung Carcinoma)20

These findings indicate that the compound may serve as a lead compound for further development in cancer therapeutics .

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